molecular formula C12H13FO4 B13630955 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid

4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid

Cat. No.: B13630955
M. Wt: 240.23 g/mol
InChI Key: SYBVOJDCTDHDBN-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid (CAS: 1121596-45-9) is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a tert-butoxycarbonyl (Boc) group at the 4-position. Its molecular formula is C₁₄H₁₆FNO₄, with a molecular weight of 324.35 g/mol . This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide synthesis and Suzuki coupling reactions, where the Boc group serves as a protective moiety for amines. It is commercially available as a solid with 98% purity and is stable under standard laboratory storage conditions .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

SYBVOJDCTDHDBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds or nucleophiles in the presence of a catalyst.

    Deprotection: TFA in dichloromethane or HCl in methanol.

Major Products:

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Deprotection: Removal of the Boc group yields 2-fluorobenzoic acid.

Scientific Research Applications

4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group is removed under acidic conditions, revealing the free amine . This process is crucial in peptide synthesis and other applications where selective protection is required.

Comparison with Similar Compounds

Key Research Findings

  • Biodegradation Resistance: Fluorinated benzoic acids, including 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid, exhibit environmental persistence due to fluorine's strong carbon-fluorine bonds. This contrasts with non-fluorinated analogs, which degrade more readily .
  • Synthetic Utility: The Boc group in 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid facilitates multi-step syntheses, while boronic acid derivatives (e.g., 5-((Boc)aminomethyl)-2-fluorobenzeneboronic acid) enable cross-coupling reactions in drug discovery .
  • Material Science Applications : Fluorination enhances dielectric properties in liquid crystals (e.g., 4-[(2,4-dimethoxybenzoyl)oxy]-2-fluorobenzoic acid) and stabilizes coordination complexes in magnetism studies .

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